N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide
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Overview
Description
N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide , also known by its chemical formula C_{16}H_{13}NO_2F , is a synthetic organic compound. It belongs to the class of acetamides and contains a biphenyl moiety with an acetyl group attached to one of the phenyl rings. The fluoro substitution occurs at the para position of the other phenyl ring.
Synthesis Analysis
The synthesis of this compound involves several steps, including acylation of the biphenyl core with acetic anhydride, followed by fluorination using appropriate reagents. Detailed synthetic pathways and reaction conditions can be found in the literature.
Molecular Structure Analysis
The molecular structure of N-(5-Acetyl-4’-fluoro-biphenyl-2-yl)-acetamide consists of the following components:
- Biphenyl Core : Comprising two phenyl rings connected by a single bond.
- Acetyl Group (CH3CO) : Attached to one of the phenyl rings.
- Fluorine Atom (F) : Substituted at the para position of the other phenyl ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : Cleavage of the acetyl group to form the corresponding carboxylic acid.
- Arylation : Substitution reactions at the biphenyl core.
- Reductive Processes : Reduction of the carbonyl group or fluorine atom.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely exhibits a specific melting point, which can be experimentally determined.
- Solubility : Solubility in various solvents (e.g., water, organic solvents) impacts its practical use.
- Stability : Stability under different conditions (e.g., temperature, light) is crucial for storage and handling.
Scientific Research Applications
Antiplasmodial Properties
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide derivatives have been studied for their potential antiplasmodial properties. Novel compounds with this structure were synthesized and evaluated for in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The biological activity of these compounds was linked to their ability to hinder the entry of lactate into the plasmodial lactate dehydrogenase enzyme, thus inhibiting its activity. The study highlighted the significance of the fluoro-biphenyl structure in enhancing the compounds' antiplasmodial activity while exhibiting low toxicity against healthy cells (Mphahlele, Mmonwa, & Choong, 2017).
Herbicidal Activity
Derivatives of N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide have also been explored for their herbicidal properties. Novel compounds with this structural framework exhibited substantial control efficacy against specific weeds, showcasing the chemical's potential as a safe and efficacious herbicidal agent. This research underscores the versatility of the compound in agricultural applications (Huang Ming-zhi & Min Zhong-cheng, 2006).
Antiepileptic Drug Development
Further research has identified certain N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide derivatives as potential candidates for broad-spectrum antiepileptic drugs (AEDs). These derivatives showed promising anti-convulsant activity in various models, marking them as strong contenders for clinical drug development in the treatment of epilepsy (Tanaka et al., 2019).
Chemoselective Acetylation in Drug Synthesis
The compound has been instrumental in the chemoselective acetylation of 2-aminophenol, a key step in the synthesis of certain antimalarial drugs. The process optimization, mechanism, and kinetics of this reaction, utilizing N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide, were studied in detail, contributing to the efficient synthesis of these vital medicinal compounds (Magadum & Yadav, 2018).
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity is essential for safe handling.
- Environmental Impact : Consider its potential impact on the environment.
- Handling Precautions : Proper protective measures should be taken during synthesis and handling.
Future Directions
Future research could focus on:
- Biological Activity : Investigating any potential pharmacological effects.
- Derivatives : Synthesizing derivatives for improved properties.
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect activity.
properties
IUPAC Name |
N-[4-acetyl-2-(4-fluorophenyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-10(19)13-5-8-16(18-11(2)20)15(9-13)12-3-6-14(17)7-4-12/h3-9H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRIBWLWNOSNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetyl-4'-fluoro-biphenyl-2-yl)-acetamide |
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